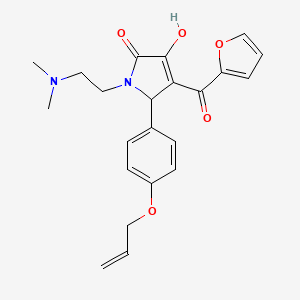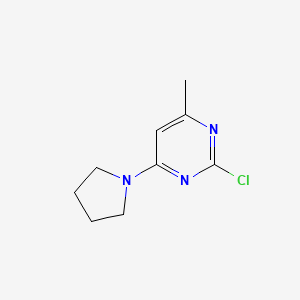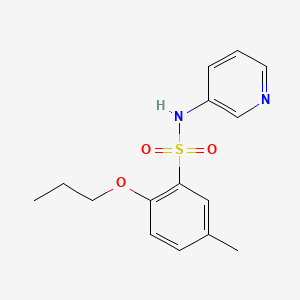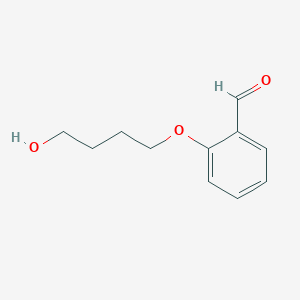![molecular formula C21H22ClN5O B2923337 N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide CAS No. 1286719-98-9](/img/structure/B2923337.png)
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET (c-RET) . It binds to the RET protein and inhibits its activity, thereby preventing the activation of downstream signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
By inhibiting the RET protein, the compound disrupts several key biochemical pathways. These include the MAPK/ERK pathway , the PI3K/AKT pathway , and the JAK/STAT pathway . These pathways are involved in cell growth, survival, and differentiation, so their disruption can have significant effects on cellular function .
Pharmacokinetics
The pyrrolidine ring in the compound contributes to its stereochemistry and increases its three-dimensional coverage, which can enhance its pharmacokinetic properties .
Result of Action
The inhibition of the RET protein and the disruption of downstream signaling pathways can lead to a decrease in cell growth and proliferation . This can be particularly beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can influence the compound’s binding to its target . Understanding these factors is crucial for optimizing the compound’s use in a therapeutic context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of pyridine with a suitable pyrrolidine derivative.
Attachment of the chlorophenyl group: This is usually done through a nucleophilic substitution reaction, where the chlorophenyl group is introduced to the intermediate compound.
Final coupling: The final step involves coupling the intermediate with acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide: Known for its unique combination of aromatic and heterocyclic structures.
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}propionamide: Similar structure but with a propionamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and development.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-18-6-2-1-5-17(18)14-25-20(28)15-27-12-9-24-21(27)16-7-8-23-19(13-16)26-10-3-4-11-26/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSUWXAJYBMZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2923257.png)
![3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B2923261.png)
![N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2923262.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)

![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)
